molecular formula C17H19N3O4 B2416004 ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate CAS No. 497060-87-4

ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate

Cat. No.: B2416004
CAS No.: 497060-87-4
M. Wt: 329.356
InChI Key: VOJKBLTYVZBJPR-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)15(21)13-11-18-14-6-4-3-5-12(13)14/h3-6,11,18H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJKBLTYVZBJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate typically involves the condensation of an indole derivative with a piperazine derivative under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the indole and piperazine components . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The carbonyl group in the oxoacetyl moiety can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters with different substituents.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing indole structures exhibit anticancer activities. Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that similar indole derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that this compound could have similar effects.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neurological Disorders

There is growing interest in the potential of indole-based compounds for treating neurological disorders such as depression and anxiety. This compound could be explored for its effects on serotonin receptors, which play a crucial role in mood regulation.

Case Studies

  • Case Study on Anticancer Activity : A comparative study evaluated the efficacy of various indole derivatives, including this compound, against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Case Study on Antimicrobial Efficacy : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it possessed moderate antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate can be compared with other indole derivatives and piperazine-containing compounds:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate (CAS No. 497060-87-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.

Molecular Formula : C17H19N3O4
Molecular Weight : 329.35 g/mol
Density : 1.339 g/cm³ (predicted)
Boiling Point : 537.0 ± 60.0 °C (predicted)
pKa : 14.89 ± 0.30 .

Synthesis

The synthesis of this compound typically involves the condensation of an indole derivative with a piperazine derivative, often utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .

Anticancer Properties

Research indicates that compounds containing indole and piperazine moieties exhibit significant anticancer activities. This compound has been evaluated for its effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in glioblastoma cells, suggesting its potential as a therapeutic agent against aggressive tumors .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against viruses such as Dengue and Zika. A study demonstrated that derivatives of piperazine could inhibit viral proteases, thereby blocking viral replication . this compound was noted for its ability to disrupt the viral life cycle at multiple stages.

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Effects Induces apoptosis in glioblastoma cells; potential therapeutic candidate for aggressive tumors .
Antiviral Research Inhibits Dengue virus protease; disrupts viral replication cycle .
Antimicrobial Evaluation Effective against multiple bacterial strains; inhibits biofilm formation .

The biological activity of this compound is attributed to its structural features:

  • Indole Moiety : Known for its role in modulating biological pathways and interacting with various receptors.
  • Piperazine Ring : Enhances solubility and bioavailability, crucial for drug development.
  • Oxoacetyl Group : May facilitate interactions with target enzymes or receptors involved in disease processes.

Q & A

Q. What are the recommended synthetic routes for ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate, and how can intermediates be stabilized?

The synthesis typically involves coupling indole derivatives with piperazine scaffolds. A validated approach includes:

  • Step 1 : Reacting 4-(1H-indol-3-yl)butanoic acid with ethyl chloroformate in the presence of triethylamine to form an activated intermediate (e.g., mixed carbonate or acyl chloride).
  • Step 2 : Introducing piperazine under controlled conditions. Excess piperazine (3–5 equiv) and low temperatures (0–5°C) minimize side reactions like intramolecular cyclization.
  • Stabilization : Protecting groups (e.g., ethyl piperazine-1-carboxylate) improve reaction specificity. For unstable intermediates like 4-(1H-indol-3-yl)butanoyl chloride, immediate derivatization or low-temperature storage is advised .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C-NMR (e.g., 400 MHz and 101 MHz, respectively) confirm regiochemistry and detect impurities. Key signals include indole NH (~10–12 ppm) and piperazine carbamate carbonyls (~155–160 ppm) .
  • X-ray Diffraction : Single-crystal studies (space group P2₁/n) resolve conformational details, such as chair/boat conformations of piperazine/piperidine rings and dihedral angles between aromatic planes .
  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates molecular weight and detects hydrolytic byproducts.

Q. How should researchers handle stability and reactivity challenges during storage?

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Decomposition Risks : Hydrolysis of the ester group (e.g., in aqueous buffers) and indole oxidation are primary concerns. Stability assays in DMSO/PBS (pH 7.4) over 48 hours are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts?

Unexpected products (e.g., brominated indoles or carbazoles) may arise from reactive intermediates. Mitigation strategies:

  • Mechanistic Analysis : Use LC-MS to track intermediates. For example, bromination side products (e.g., 4-(2-bromo-1H-indol-3-yl)butanoic acid) suggest halogenation at the indole C2 position .
  • Optimization : Adjust stoichiometry (e.g., reduce N-bromosuccinimide) or employ protective groups for the indole NH .

Q. What computational and experimental methods are used to analyze conformational dynamics?

  • X-ray Crystallography : Resolve weak intramolecular interactions (e.g., C–H⋯N/O) stabilizing chair/boat conformations. SHELXL refinement (R₁ < 0.05) is standard for small-molecule structures .
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond angles/energies to assess conformational preferences.

Q. How can in vitro biological activity be systematically evaluated for this compound?

  • Target Identification : Screen against CNS receptors (e.g., dopamine D₄ or 5-HT₁ₐ) using radioligand binding assays. Piperazine-indole hybrids often exhibit affinity for serotonin receptors .
  • Dose-Response Studies : Use HEK293 cells expressing target receptors to measure IC₅₀ values. Include positive controls (e.g., clozapine for 5-HT₁ₐ) .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous flow reactors minimize intermediate degradation (e.g., unstable acyl chlorides).
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and solubility .

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